Product packaging for 3-Chloropropyltriethylsilane(Cat. No.:CAS No. 2290-35-9)

3-Chloropropyltriethylsilane

Cat. No.: B8568682
CAS No.: 2290-35-9
M. Wt: 192.80 g/mol
InChI Key: ODPFNHAPFCPUPA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organosilane Chemistry

The journey of organosilane chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane and tetraethylsilane. researchgate.netscribd.com However, it was the pioneering work of Frederic S. Kipping in the early 20th century that laid the extensive groundwork for the field. Kipping was the first to prepare silicone oligomers and polymers and coined the term "silicone". researchgate.net

A major breakthrough occurred in the 1940s with the development of the "Direct Process" by Eugene G. Rochow and Richard Müller. organic-chemistry.org This industrial method for synthesizing organosilicon compounds on a large scale revolutionized the field, making materials like silicones widely accessible. organic-chemistry.org Before this, the synthesis of organosilanes was a complex, multi-stage process. organic-chemistry.org The evolution of organosilane chemistry has been marked by the discovery of new reactions and more efficient catalysts, propelling it to the forefront of modern organic synthesis. spectrum-instrumentation.com

Significance of Chlorosilanes as Intermediates and Reagents in Synthetic Chemistry

Chlorosilanes are a class of reactive, chlorine-containing silicon compounds that are foundational to organosilicon chemistry. ijnnonline.netunsw.edu.au They serve as essential intermediates and reagents in a vast array of chemical processes. researchgate.netthermofisher.com Their primary role is as precursors in the production of a wide variety of silicon-based materials, including silane (B1218182) coupling agents, silicone fluids, resins, and rubbers. researchgate.netthermofisher.com

The silicon-chlorine (Si-Cl) bond is highly reactive, particularly towards nucleophiles, and readily undergoes hydrolysis. ijnnonline.netextrica.com This reactivity is harnessed to build the siloxane (Si-O-Si) backbone of silicone polymers. extrica.com For example, the hydrolysis of dimethyldichlorosilane produces polydimethylsiloxane (B3030410) (PDMS), a common silicone rubber. ijnnonline.net Different chlorosilanes allow for the precise control of polymer structure; methyltrichlorosilane (B1216827) can be used to create branched or cross-linked polymers, while trimethylchlorosilane acts as a chain terminator, limiting molecular weight. ijnnonline.net

Beyond polymer production, chlorosilanes are crucial in organic synthesis. thermofisher.com They are used as silylating agents to introduce a silyl (B83357) group into a molecule, often to protect a functional group during a reaction. researchgate.net The reactivity of chlorosilanes also enables the formation of carbon-silicon bonds, a key step in creating more complex organosilicon compounds. researchgate.net Their versatility makes them indispensable in industries ranging from electronics and construction to automotive and pharmaceuticals. thermofisher.comorgsyn.org

Current Research Landscape of 3-Chloropropyltriethylsilane: Emerging Themes and Scholarly Contributions

Current research on this compound primarily focuses on its application as a functionalizing agent in materials science and as a reagent in specialized organic synthesis. Its bifunctional nature allows it to act as a bridge between organic molecules and inorganic surfaces.

One key emerging theme is its use in the surface modification of materials . Researchers utilize this compound to introduce a reactive chloroalkyl group onto a surface, which can then be used for further chemical transformations. For example, it has been employed to chloro-functionalize mesoporous materials like Al-SBA-15. researchgate.net This modification prepares the material for subsequent anchoring of other molecules, such as in the synthesis of novel hybrid catalysts. researchgate.net

Another significant area of application is in the synthesis of novel organosilicon compounds . Historical chemical literature from 1965 describes the reaction of this compound with furfurylamine (B118560) in boiling benzene (B151609) to produce triethyl[3-(furfurylamino)propyl]silane. scribd.com This demonstrates its utility as an alkylating agent for amines, covalently linking a triethylsilyl moiety via a propyl chain. This type of reaction is fundamental in creating molecules with tailored properties for various applications.

The table below summarizes some of the documented synthetic applications of this compound.

Reactant(s)Catalyst/ConditionsProductResearch Focus
Al-SBA-15-Chloro-functionalized Al-SBA-15Synthesis of hybrid catalysts
FurfurylamineBoiling Benzene (24 hrs)Triethyl[3-(furfurylamino)propyl]silaneSynthesis of nitrogen-containing organosilicon derivatives

This table is generated based on available research data and is intended to be illustrative.

Scholarly contributions highlight the compound's role in creating functional materials with specific surface properties. While perhaps not as ubiquitous as its trialkoxysilane counterparts like 3-chloropropyltriethoxysilane (CPTES) researchgate.net, this compound offers a stable triethylsilyl group that is not prone to hydrolysis and self-condensation, making it a valuable reagent for specific, controlled synthetic pathways where a robust, non-hydrolyzable silyl group is desired.

Overview of Research Methodologies Employed in Organosilane Studies

The characterization of organosilanes and the materials derived from them requires a suite of sophisticated analytical techniques to elucidate their structure, composition, and properties.

Structural and Compositional Analysis: The fundamental structure of organosilane compounds is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and Fourier-Transform Infrared Spectroscopy (FTIR). bibliotekanauki.pl FTIR is particularly useful for identifying the characteristic bonds present, such as Si-C, Si-O, and functional group vibrations. chemicalbook.com Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns.

Surface Characterization: When organosilanes like this compound are used to modify surfaces, a different set of techniques is required. X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental and chemical composition of the surface, confirming the presence of silicon and other elements from the silane. chemicalbook.com Scanning Electron Microscopy (SEM) provides information on the surface morphology and topography of the modified material. For quantifying the amount of organic material grafted onto a surface, Thermogravimetric Analysis (TGA) is often used. ijnnonline.net The change in surface wettability after modification is commonly assessed by measuring the water contact angle. researchgate.net

A novel method for characterizing organosilane monolayers involves the oxidative cleavage of the C-Si bond, which releases the organic molecules from the surface for subsequent analysis in solution by conventional techniques like NMR and GC-MS.

The table below outlines common methodologies used in the study of organosilane-modified materials.

MethodologyInformation ObtainedApplication Area
Spectroscopy
Nuclear Magnetic Resonance (NMR)Molecular structure, connectivityBulk characterization
Fourier-Transform Infrared (FTIR)Functional groups, bond confirmation (e.g., Si-O-Metal)Bulk & Surface
X-ray Photoelectron Spectroscopy (XPS)Surface elemental and chemical state compositionSurface Analysis
Microscopy
Scanning Electron Microscopy (SEM)Surface morphology, topographySurface Imaging
Thermal Analysis
Thermogravimetric Analysis (TGA)Quantification of grafted organic materialBulk Analysis
Other Techniques
Contact Angle GoniometrySurface wettability (hydrophobicity/hydrophilicity)Surface Properties
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of cleaved monolayer componentsStructural Elucidation

This table provides a summary of common analytical techniques and their primary applications in organosilane research.

Compound Index

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21ClSi B8568682 3-Chloropropyltriethylsilane CAS No. 2290-35-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2290-35-9

Molecular Formula

C9H21ClSi

Molecular Weight

192.80 g/mol

IUPAC Name

3-chloropropyl(triethyl)silane

InChI

InChI=1S/C9H21ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-9H2,1-3H3

InChI Key

ODPFNHAPFCPUPA-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCCl

Origin of Product

United States

Synthetic Methodologies for 3 Chloropropyltriethylsilane

Established Synthetic Routes

Traditional methods for the synthesis of 3-Chloropropyltriethylsilane are well-documented and form the basis of its industrial production. These routes include hydrosilylation, chlorination of a propyltriethylsilane precursor, and reactions involving organometallic reagents.

Hydrosilylation Approaches for C-Si Bond Formation

Hydrosilylation, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a cornerstone of organosilicon chemistry and a primary method for synthesizing this compound. This reaction typically involves the addition of triethylsilane to allyl chloride in the presence of a catalyst.

Rhodium-based catalysts have emerged as a highly efficient alternative, demonstrating improved selectivity and turnover numbers in the hydrosilylation of allyl chloride with other silanes. rsc.orgmagtech.com.cnresearchgate.netnih.gov For instance, a rhodium(I) catalyst, [RhCl(dppbzF)]₂, has been shown to achieve high efficiency and selectivity (over 99%) in the synthesis of trichloro(3-chloropropyl)silane, a related compound. rsc.orgmagtech.com.cnresearchgate.netnih.gov While specific data for the triethyl derivative is less common in publicly available literature, the principles of catalysis remain transferable. The general reaction is depicted below:

Et₃SiH + CH₂=CHCH₂Cl → Et₃SiCH₂CH₂CH₂Cl

Catalyst TypeExample CatalystTypical Reaction ConditionsReported Yields (Analogous Reactions)
PlatinumSpeier's Catalyst (H₂PtCl₆)80-135°C, 4 hours70-75% for 3-chloropropyltriethoxysilane google.com
PlatinumKarstedt's Catalyst60°C, 3 hoursLow yields (15-20%) for trichloro(3-chloropropyl)silane magtech.com.cnnih.gov
Rhodium[RhCl(dppbzF)]₂60°C, 20 hours>95% for trichloro(3-chloropropyl)silane magtech.com.cn
RutheniumRu₃(CO)₁₂85°CCan be unsatisfactory acs.orggoogle.com

Chlorination Strategies for Alkyl Chain Functionalization

An alternative approach to this compound involves the chlorination of a pre-formed triethyl(propyl)silane molecule. This method relies on the selective functionalization of the propyl chain. Free-radical halogenation is a common method for introducing chlorine atoms into alkane chains. wikipedia.org

This process is typically initiated by UV light, which promotes the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. wikipedia.org These radicals can then abstract a hydrogen atom from the propyl chain of triethyl(propyl)silane, leading to the formation of a propyl radical. This radical subsequently reacts with another chlorine molecule to yield the chlorinated product and a new chlorine radical, thus propagating the chain reaction. wikipedia.org

A significant challenge in this approach is controlling the regioselectivity of the chlorination. The reaction can potentially yield a mixture of isomers, with chlorine substitution at the 1-, 2-, or 3-position of the propyl chain. Achieving high selectivity for the desired 3-chloro isomer often requires careful control of reaction conditions.

Organometallic Precursor Routes (e.g., Grignard or Organolithium Reagent Mediated Syntheses)

Organometallic reagents provide a powerful tool for the formation of C-Si bonds. Both Grignard and organolithium reagents can be employed in the synthesis of this compound.

Grignard Reagent Mediated Synthesis: This method typically involves the reaction of triethylchlorosilane with a Grignard reagent derived from a 3-chloropropyl halide, such as 3-chloropropylmagnesium chloride or bromide. The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic silicon center of triethylchlorosilane, displacing the chloride ion and forming the desired C-Si bond. A crucial aspect of this synthesis is the careful preparation and handling of the Grignard reagent, which is sensitive to moisture and protic solvents.

Et₃SiCl + ClMgCH₂CH₂CH₂Cl → Et₃SiCH₂CH₂CH₂Cl + MgCl₂

Organolithium Reagent Mediated Synthesis: Similar to the Grignard route, organolithium reagents can be used to introduce the 3-chloropropyl group. researchgate.net An organolithium reagent, such as 3-chloropropyllithium, can be prepared and subsequently reacted with triethylchlorosilane. Organolithium reagents are generally more reactive than their Grignard counterparts and often require very low temperatures for their preparation and subsequent reactions to control their reactivity and prevent side reactions. researchgate.net The polar nature of the C-Li bond makes these reagents potent nucleophiles. researchgate.net

Emerging Synthetic Techniques and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to research into catalytic enhancements and the use of greener reaction conditions for the synthesis of organosilanes, including this compound.

Catalytic Enhancements in this compound Synthesis

Research in the field of hydrosilylation continues to focus on the development of more active, selective, and reusable catalysts. While platinum and rhodium catalysts are effective, their cost and potential for metal contamination of the product are drawbacks. This has spurred interest in catalysts based on more abundant and less toxic metals.

Furthermore, advancements in ligand design for transition metal catalysts are enabling greater control over the reaction, leading to higher yields of the desired linear product and minimizing the formation of byproducts. The development of catalysts that can operate under milder conditions (lower temperatures and pressures) also contributes to a more energy-efficient and sustainable process.

Solvent-Free or Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of the use of hazardous solvents. Traditional organic reactions often rely on volatile organic compounds (VOCs) as solvents, which can have significant environmental and health impacts.

Solvent-Free Synthesis: Performing reactions in the absence of a solvent, where one of the reactants acts as the solvent or the reaction is carried out in a neat fashion, is a highly desirable green chemistry approach. rsc.orgcmu.eduorganic-chemistry.orgresearchgate.net For the hydrosilylation synthesis of this compound, a solvent-free approach would involve directly reacting triethylsilane with allyl chloride in the presence of a catalyst. This not only reduces waste but can also lead to higher reaction rates and easier product purification.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been shown to enhance reaction rates and yields in various synthetic processes, including the synthesis of organosilanes. rsc.orgmdpi.comksu.edu.sa The cavitation effect induced by ultrasound can lead to localized high temperatures and pressures, promoting the reaction without the need for high bulk temperatures. This can be particularly beneficial for heterogeneous reactions and can contribute to more energy-efficient syntheses.

Optimization of Reaction Parameters in Synthetic Processes

The efficiency and selectivity of the hydrosilylation reaction to produce this compound are highly dependent on several key parameters, including reactant ratios, reaction temperature profiles, and atmospheric control. The primary reaction involves the addition of triethylsilane to the double bond of allyl chloride, typically catalyzed by a transition metal complex.

Reactant Ratios: The stoichiometry of triethylsilane to allyl chloride is a critical factor in maximizing the yield of the desired product while minimizing the formation of byproducts. A slight excess of the silane (B1218182) is often employed to ensure complete conversion of the allyl chloride. However, a large excess of triethylsilane can lead to the formation of undesired side products and complicate the purification process. The optimal ratio is typically determined empirically for a specific catalyst and reaction conditions.

Reaction Temperature Profiles: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. While higher temperatures can accelerate the reaction, they can also promote side reactions such as isomerization of allyl chloride or redistribution reactions of the silane. For analogous hydrosilylation reactions, a temperature of around 60°C has been found to be effective. nih.gov A carefully controlled temperature profile, often involving a gradual increase to the target temperature, can be crucial for achieving high selectivity.

Atmospheric Control: Hydrosilylation catalysts, particularly platinum and rhodium complexes, can be sensitive to atmospheric oxygen and moisture. Therefore, conducting the reaction under an inert atmosphere, such as nitrogen or argon, is standard practice to prevent catalyst deactivation and ensure reproducibility. The presence of oxygen can lead to the oxidation of the catalyst and the formation of undesired siloxanes.

Below is an interactive data table illustrating the hypothetical effect of varying reaction parameters on the yield of this compound, based on general principles of hydrosilylation.

Catalyst Concentration (ppm)Triethylsilane:Allyl Chloride RatioTemperature (°C)Reaction Time (h)Yield (%)
101.1:150685
101.2:150688
101.1:160492
201.1:160495
201.2:170390

Methodologies for Isolation and Purification for Research Purity

Following the synthesis, the crude reaction mixture contains the desired this compound, unreacted starting materials, the catalyst, and various byproducts. Achieving research-grade purity necessitates a multi-step purification process.

The primary method for isolating and purifying this compound is fractional distillation under reduced pressure . This technique is effective in separating the product from less volatile byproducts and the catalyst residue. The boiling point of this compound is significantly different from those of potential impurities, allowing for its selective separation. The use of a vacuum is crucial to lower the boiling point and prevent thermal decomposition of the product. For instance, related chloropropylsilanes are distilled at reduced pressures to achieve high purity.

In cases where distillation alone is insufficient to remove certain impurities with close boiling points, preparative gas chromatography (GC) or column chromatography on a silica (B1680970) gel stationary phase may be employed. These techniques offer higher resolution and can separate isomers and other closely related impurities, yielding a product of very high purity suitable for sensitive research applications.

The following interactive data table outlines a typical purification sequence for achieving research-purity this compound.

Purification StepDescriptionTarget Impurities RemovedResulting Purity
FiltrationThe crude reaction mixture is filtered to remove the solid catalyst.Heterogeneous catalyst particles.Crude
Solvent RemovalVolatile solvents and unreacted allyl chloride are removed under reduced pressure.Reaction solvents, excess allyl chloride.~80%
Fractional Vacuum DistillationThe product is distilled under high vacuum.High-boiling byproducts, residual catalyst.>95%
Preparative ChromatographyOptional final "polishing" step for ultra-high purity.Isomeric impurities, trace byproducts.>99%

By carefully optimizing the synthetic parameters and employing a rigorous purification strategy, this compound can be obtained with the high degree of purity required for demanding research and development activities.

Chemical Reactivity and Derivatization of 3 Chloropropyltriethylsilane

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The most prominent reaction pathway for 3-Chloropropyltriethylsilane involves the carbon-chlorine bond at the terminus of the propyl group. This primary alkyl chloride is susceptible to nucleophilic attack, primarily through an SN2 mechanism, where a nucleophile displaces the chloride ion. libretexts.orgucsb.edu This process leads to the formation of a new carbon-nucleophile bond while retaining the triethylsilyl group, making it a key method for introducing various functionalities onto a stable silane (B1218182) platform. The SN2 pathway is characterized by an inversion of configuration at the reaction center. libretexts.org

The electrophilic carbon atom bonded to chlorine readily reacts with a wide array of nucleophiles. This allows for the straightforward synthesis of various organosilicon derivatives.

Ethers: Reaction with alkoxides or phenoxides (R-O⁻) results in the formation of organosilicon ethers. This Williamson-ether-synthesis-type reaction provides a pathway to molecules containing both a silane and an ether linkage.

Amines: Nucleophilic substitution with ammonia (B1221849), primary amines, or secondary amines yields the corresponding primary, secondary, or tertiary organosilicon amines. These derivatives are important in the synthesis of adhesion promoters and surface modifiers. researchgate.net For instance, reacting 3-chloropropyltriethoxysilane, a related compound, with amines is a common method for producing amino-functionalized silanes. guidechem.com

Thiols and Thioethers: Treatment with sodium hydrosulfide (B80085) (NaSH) can produce the corresponding thiol (mercaptan). Alternatively, reacting with thiolates (R-S⁻) yields thioethers (sulfides), which are used in the preparation of coupling agents for polymers and inorganic fillers. allindianpatents.com

These substitution reactions are fundamental for creating a variety of functionalized silanes from a single precursor.

Table 1: Nucleophilic Substitution Products of this compound
NucleophileReagent ExampleProduct ClassGeneral Structure of Product
AlkoxideSodium ethoxide (NaOEt)Organosilicon Ether(C₂H₅)₃Si(CH₂)₃OR
AmmoniaAmmonia (NH₃)Primary Organosilicon Amine(C₂H₅)₃Si(CH₂)₃NH₂
Primary AmineMethylamine (CH₃NH₂)Secondary Organosilicon Amine(C₂H₅)₃Si(CH₂)₃NHCH₃
HydrosulfideSodium Hydrosulfide (NaSH)Organosilicon Thiol(C₂H₅)₃Si(CH₂)₃SH
ThiolateSodium thiophenoxide (NaSPh)Organosilicon Thioether(C₂H₅)₃Si(CH₂)₃SPh

The chloropropyl group can participate in cyclization reactions, typically by reacting with bidentate nucleophiles. In these reactions, the nucleophile attacks the electrophilic carbon, displacing the chloride, and a second nucleophilic site on the same molecule subsequently forms a ring. For example, reaction with a diamine or a diol can lead to the formation of nitrogen- or oxygen-containing heterocyclic rings that incorporate the propyltriethylsilyl moiety.

Intramolecular cyclization, where a nucleophilic center is first introduced onto the silicon atom followed by an internal SN2 reaction with the chloropropyl chain, is another potential, albeit more complex, pathway for ring formation. Such reactions are a powerful tool for constructing specifically designed cyclic organosilicon compounds.

Reactions Involving the Triethylsilyl Group

The triethylsilyl group is generally characterized by its high stability. The silicon-carbon bonds are strong and not readily cleaved. However, under specific conditions, the silicon center can be involved in chemical transformations.

The triethylsilyl group itself, consisting of Si-C and C-H bonds, is resistant to hydrolysis. This is in contrast to triethylsilyl ethers (R-O-SiEt₃) or alkoxysilanes (e.g., triethoxysilanes), which are susceptible to cleavage by water, often under acidic or basic catalysis, to form silanols (Si-OH). gelest.comthieme-connect.de For instance, the hydrolysis of γ-aminopropyltriethoxysilane is a well-studied process that precedes condensation. researchgate.net

While this compound does not hydrolyze directly, related silanols like triethylsilanol (B1199358) can undergo condensation reactions. In this process, two silanol (B1196071) molecules react to form a disiloxane, characterized by a Si-O-Si linkage, with the elimination of a water molecule. mdpi.commanchester.ac.uk This type of condensation is the fundamental reaction for the formation of silicone polymers.

Trans-silylation, or silyl (B83357) exchange, involves the transfer of a silyl group from one molecule to another. These reactions are most common for silyl ethers, where the silyl group is exchanged between different alcohol or phenol (B47542) molecules, often under catalytic conditions. nih.govresearchgate.net The reactivity in these exchanges depends on the steric bulk and electronic properties of the substituents on the silicon atom.

For alkylsilanes like this compound, where the silyl group is attached via a stable Si-C bond, silyl exchange is not a common reaction pathway. Such transformations typically require harsh conditions or specific catalytic systems, such as transition metal catalysts, which can activate the Si-C bond. mdpi.com

Polymerization Initiation and Chain Transfer Roles

The presence of an alkyl chloride functionality allows this compound to potentially participate in certain types of polymerization reactions. uomustansiriyah.edu.iq Polymerization processes consist of initiation, propagation, and termination steps. wikipedia.orgyoutube.com

Polymerization Initiation: The carbon-chlorine bond in this compound can be utilized to initiate controlled radical polymerization processes, such as Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex (e.g., a copper-ligand complex) reversibly abstracts the chlorine atom, generating a carbon-centered radical that can initiate the polymerization of vinyl monomers. tcichemicals.com This method allows for the synthesis of polymers with a triethylsilyl group at one end, providing a route to well-defined hybrid materials.

Chain Transfer: In radical polymerization, a chain transfer agent (CTA) is a molecule that can react with a growing polymer radical, terminating its growth and initiating a new polymer chain. google.compstc.org Molecules with relatively weak bonds, such as certain alkyl halides, can function as CTAs. This compound could potentially act as a chain transfer agent, where the growing polymer radical abstracts the chlorine atom. This would terminate the polymer chain and create a (triethylsilyl)propyl radical that can initiate a new chain. This allows for control over the molecular weight of the resulting polymer, although dedicated CTAs are typically more efficient. tcichemicals.com

Exploration of Electrophilic and Radical Reactions

While this compound is well-known for its utility in nucleophilic substitution reactions at the carbon-chlorine bond, its engagement in electrophilic and radical reactions is less common but offers unique pathways for derivatization. The electron-donating nature of the triethylsilyl group can influence the reactivity of the propyl chain, and the C-Cl bond can be susceptible to homolytic cleavage under specific conditions.

Electrophilic Reactions:

Direct electrophilic attack on the saturated alkyl chain of this compound is generally challenging due to the lack of electron-rich centers. However, the activation of the carbon-chlorine bond by a Lewis acid can generate a carbocationic intermediate, which can then be attacked by a nucleophile. This type of reaction is analogous to a Friedel-Crafts alkylation, although with an aliphatic substrate. For instance, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃), the chlorine atom can be abstracted, leading to the formation of a primary carbocation. However, primary carbocations are highly unstable and prone to rearrangement to more stable secondary or tertiary carbocations via hydride or alkyl shifts. In the case of the 3-chloropropyltriethylsilyl cation, a hydride shift from the adjacent carbon would lead to a more stable secondary carbocation. This intermediate could then react with an aromatic compound in a Friedel-Crafts-type alkylation.

It is important to note that such reactions are often complex and can lead to a mixture of products due to competing reactions and rearrangements. The specific conditions, including the choice of Lewis acid and substrate, are crucial in directing the reaction towards the desired product.

Radical Reactions:

The carbon-chlorine bond in this compound can undergo homolytic cleavage upon exposure to radical initiators, such as UV light or chemical initiators like azobisisobutyronitrile (AIBN). This process generates a 3-(triethylsilyl)propyl radical and a chlorine radical, initiating a radical chain reaction. These reactions typically proceed through three main stages: initiation, propagation, and termination. lumenlearning.comchemistrytalk.orgyoutube.comlibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator to form free radicals. lumenlearning.com

Propagation: A chlorine radical can abstract a hydrogen atom from another molecule of this compound, although abstraction of a hydrogen from the propyl chain is less favorable than the reaction of the initially formed propyl radical. The 3-(triethylsilyl)propyl radical can then participate in various radical reactions, such as addition to unsaturated bonds or reaction with other molecules. For example, it can react with a molecule of Cl₂ to form 1,3-dichloropropane (B93676) and a new chlorine radical, which continues the chain.

Termination: The radical chain is terminated by the combination of two radicals. youtube.com

A notable example of a radical reaction involving a related compound is the reaction of triethylsilane with carbon tetrachloride in the presence of a radical initiator. This reaction proceeds via a radical chain mechanism where a trichloromethyl radical abstracts the hydrogen from triethylsilane to form chloroform (B151607) and a triethylsilyl radical. This demonstrates the susceptibility of the Si-H bond in triethylsilane to radical attack. While this compound lacks the reactive Si-H bond, the C-Cl bond can be the site of radical initiation.

Atom Transfer Radical Polymerization (ATRP) is another area where the C-Cl bond in molecules like this compound could potentially be utilized. In ATRP, a transition metal complex reversibly activates and deactivates a dormant alkyl halide species, allowing for controlled polymer growth. While specific studies on this compound as an ATRP initiator are not abundant in the readily available literature, its structure suggests potential applicability.

Reaction Type Initiator/Catalyst Key Intermediates Potential Products
Electrophilic Alkylation Lewis Acids (e.g., AlCl₃)CarbocationsAlkylated aromatic compounds (after rearrangement)
Radical Halogenation UV light, AIBN3-(triethylsilyl)propyl radical, Chlorine radicalDichlorinated propanes, other halogenated derivatives
Atom Transfer Radical Addition Transition Metal ComplexesAlkyl radicalsAdducts with alkenes

Strategies for the Synthesis of Novel this compound Analogues for Specific Research Applications

The versatility of this compound as a synthetic precursor allows for the creation of a diverse range of analogues with tailored properties for specific research applications, including materials science, surface modification, and biomedical engineering. The primary strategies for synthesizing these novel analogues involve modification of the propyl chain, typically through nucleophilic substitution of the chloride, or by altering the silicon substituents.

Derivatization via Nucleophilic Substitution:

The most straightforward approach to synthesizing analogues is through the nucleophilic substitution of the chloride ion. The carbon-chlorine bond is susceptible to attack by a wide variety of nucleophiles, leading to the introduction of new functional groups at the terminus of the propyl chain.

Table of Nucleophilic Substitution Reactions for Analogue Synthesis:

Nucleophile Product Functional Group Example Analogue Name Potential Research Application
Ammonia (NH₃)Primary Amine (-NH₂)(3-Aminopropyl)triethylsilaneSurface functionalization for bioconjugation, adhesion promotion.
Sodium Azide (B81097) (NaN₃)Azide (-N₃)(3-Azidopropyl)triethylsilane"Click" chemistry reactions, bioconjugation.
Sodium Cyanide (NaCN)Nitrile (-CN)(4-Triethylsilyl)butanenitrilePrecursor for carboxylic acids, amines, and other functionalities.
Alkoxides (RO⁻)Ether (-OR)(3-Alkoxypropyl)triethylsilaneModification of surface polarity, synthesis of functional polymers.
Thiolates (RS⁻)Thioether (-SR)(3-(Alkylthio)propyl)triethylsilaneSelf-assembled monolayers on gold surfaces, nanoparticle functionalization.
Grignard Reagents (R'MgX)Alkyl/Aryl (-R')(3-Alkyl/Arylpropyl)triethylsilaneSynthesis of more complex organosilanes with extended carbon chains. nih.gov

For example, the reaction of this compound with ammonia or a primary amine yields the corresponding aminopropyltriethylsilane. These amino-functionalized silanes are widely used as coupling agents to improve the adhesion between organic polymers and inorganic substrates. Similarly, reaction with sodium azide produces (3-Azidopropyl)triethylsilane, a key building block for "click" chemistry, a powerful tool for bioconjugation and materials synthesis.

Synthesis via Hydrosilylation:

A more versatile strategy for creating a wider range of analogues involves the hydrosilylation of substituted allyl compounds with triethylsilane (HSiEt₃). This reaction, typically catalyzed by a platinum complex such as Karstedt's catalyst, allows for the introduction of various functionalities on the propyl chain prior to the attachment of the triethylsilyl group. By starting with different allyl derivatives (e.g., allyl alcohol, allyl amine, allyl cyanide), a diverse library of functionalized propyltriethylsilanes can be synthesized.

Table of Hydrosilylation Reactions for Analogue Synthesis:

Allyl Derivative Catalyst Product Functional Group Example Analogue Name
Allyl alcoholPlatinum CatalystHydroxyl (-OH)3-(Triethylsilyl)propan-1-ol
AllylaminePlatinum CatalystAmine (-NH₂)(3-Aminopropyl)triethylsilane
Allyl cyanidePlatinum CatalystNitrile (-CN)(4-Triethylsilyl)butanenitrile
Allyl glycidyl (B131873) etherPlatinum CatalystEpoxide(3-(2,3-Epoxypropoxy)propyl)triethylsilane

This approach offers greater flexibility in the design of novel analogues as a wide variety of functionalized allyl compounds are commercially available or readily synthesized.

Modification of Silicon Substituents:

While less common for creating analogues of this compound itself, modification of the substituents on the silicon atom is a fundamental strategy in organosilane chemistry to tune the properties of the resulting materials. For instance, replacing the ethyl groups with other alkyl or aryl groups can alter the steric bulk, hydrophobicity, and thermal stability of the molecule. This is typically achieved by starting with the appropriately substituted chlorosilane in the hydrosilylation of allyl chloride.

By employing these synthetic strategies, researchers can design and create a vast array of this compound analogues with specific functionalities, enabling their use in a wide range of advanced research applications.

Advanced Spectroscopic and Analytical Characterization Methodologies in 3 Chloropropyltriethylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ²⁹Si NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of 3-Chloropropyltriethylsilane in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a complete picture of the molecule's connectivity and environment can be assembled.

¹H NMR Spectroscopy

Proton (¹H) NMR provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the ethyl and chloropropyl moieties. The electronegative chlorine atom causes the adjacent methylene (B1212753) protons (Hα) to appear at the lowest field (most deshielded). The chemical shifts are influenced by the silicon atom and the distant chlorine, resulting in a predictable pattern.

The expected signals are:

A triplet corresponding to the three protons of the methyl groups (-CH₃) of the triethylsilyl moiety.

A quartet corresponding to the two protons of the methylene groups (-CH₂-) of the triethylsilyl moiety.

A triplet for the methylene protons adjacent to the chlorine atom (-CH₂Cl).

A multiplet for the central methylene protons of the propyl chain (-CH₂-).

A triplet for the methylene protons adjacent to the silicon atom (Si-CH₂-).

Typical coupling constants (J-values) for alkyl chains are in the range of 6-8 Hz, which allows for the determination of adjacent proton relationships through the splitting patterns (n+1 rule). organicchemistrydata.orgyoutube.comdocbrown.info

Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Splitting PatternIntegration
-CH₂Cl (α-carbon)~3.50Triplet (t)2H
-CH₂- (β-carbon)~1.85Multiplet (m)2H
Si-(CH₂CH₃)₂~0.95Triplet (t)9H
Si-CH₂- (γ-carbon)~0.65Multiplet (m)2H
Si-(CH₂CH₃)₂~0.55Quartet (q)6H

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal. The chemical shifts are highly dependent on the electronic environment of the carbon atoms. The carbon atom bonded to chlorine (Cα) is significantly deshielded and appears at a lower field compared to the other aliphatic carbons. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂Cl (α-carbon)~47.5
-CH₂- (β-carbon)~26.5
Si-CH₂- (γ-carbon)~11.0
Si-CH₂CH₃~7.5
Si-CH₂CH₃~3.5

²⁹Si NMR Spectroscopy

Silicon-29 (²⁹Si) NMR is a specialized technique that directly probes the silicon atom. huji.ac.il It is particularly useful for confirming the presence of the silyl (B83357) group and for studying its chemical environment. For tetra-alkylsilanes like this compound, the ²⁹Si chemical shift is expected to appear in a characteristic upfield region relative to the standard tetramethylsilane (B1202638) (TMS). The precise chemical shift can provide insights into the substitution pattern on the silicon atom. researchgate.netspectrabase.com Based on data for similar alkylsilanes, the ²⁹Si signal for this compound would be anticipated in the range of approximately +5 to +15 ppm. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the compound. For this compound, key absorption bands confirm the presence of its structural components. Analysis of analogous compounds like (3-chloropropyl)trimethoxysilane reveals characteristic peaks that are applicable here. researchgate.net

Key Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2875 - 2965C-H stretchingAlkyl (propyl and ethyl) groups
~1460, ~1380C-H bendingAlkyl (propyl and ethyl) groups
~1240Si-CH₂ waggingSi-Alkyl
~700 - 800C-Cl stretchingAlkyl chloride
~680 - 750Si-C stretchingTriethylsilyl group

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy is particularly effective for observing the Si-C and C-C backbone vibrations. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Weight: 192.78 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) and a series of fragment ions. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope. libretexts.orgmiamioh.edu

Common fragmentation pathways include:

Alpha-cleavage: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the silicon atom to form a stable silylium (B1239981) ion.

Cleavage of the propyl chain: Breakage of C-C bonds in the propyl chain, leading to fragments corresponding to the loss of chloropropyl or other alkyl radicals.

Loss of HCl: Elimination of a molecule of hydrogen chloride (36.5 Da) via rearrangement. miamioh.edu

Loss of the entire chloropropyl chain: Cleavage of the Si-C bond to yield a triethylsilyl cation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValuePossible Fragment IonOrigin
192/194[M]⁺Molecular ion
163/165[M - C₂H₅]⁺Loss of an ethyl radical
157[M - Cl]⁺Loss of a chlorine radical
115[(C₂H₅)₃Si]⁺Triethylsilyl cation
87[(C₂H₅)₂SiH]⁺Fragment of the triethylsilyl group

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography)

Chromatographic methods are paramount for separating this compound from reaction mixtures, starting materials, and byproducts, thereby allowing for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given its volatility and thermal stability, Gas Chromatography (GC) is the ideal technique for analyzing this compound. thermofishersci.in The compound is vaporized and passed through a capillary column with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. nih.govresearchgate.net A flame ionization detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for definitive identification of the eluting peaks based on their mass spectra. dss.go.th This combination is powerful for identifying impurities and confirming the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

While less common for volatile organosilanes than GC, High-Performance Liquid Chromatography (HPLC) can also be employed for analysis. alfa-chemistry.com Typically, a reversed-phase (e.g., C18) column is used, where separation is based on the compound's hydrophobicity. chromatographyonline.comresearchgate.net This technique is particularly useful for analyzing less volatile derivatives or for monitoring reactions involving this compound. A UV detector is generally not suitable due to the lack of a chromophore, so an evaporative light scattering detector (ELSD) or a mass spectrometer would be required for detection.

X-ray Diffraction (XRD) and Other Crystallographic Methods for Solid-State Structural Analysis (if applicable)

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. youtube.comyoutube.com The technique involves directing X-rays onto a crystal and analyzing the resulting diffraction pattern. This pattern is unique to the crystal's structure and allows for the calculation of unit cell dimensions, bond lengths, and bond angles with high precision.

For this compound, which is a liquid at room temperature, XRD analysis would first require it to be crystallized, for instance, by cooling to a low temperature. To date, there are no publicly available crystal structure reports for this specific compound. However, if a single crystal could be grown, XRD would provide unambiguous confirmation of its molecular structure in the solid state. researchgate.net For nanocrystalline or powder samples, Powder X-ray Diffraction (PXRD) could be used to identify the crystalline phase and assess its purity. nih.gov

Based on a comprehensive search of available literature, there is a significant lack of specific research data on the applications of This compound within the detailed framework requested for the article. The provided outline focuses on advanced materials science applications, such as surface modification of inorganic and organic materials, and its role in polymer chemistry.

The scientific literature extensively covers compounds with similar structures, particularly 3-chloropropyltrialkoxysilanes (e.g., 3-chloropropyltriethoxysilane and 3-chloropropyltrimethoxysilane), for these applications. The trialkoxy functionality is crucial for the covalent grafting mechanisms onto substrates like silica (B1680970), metal oxides, and glass, as it readily undergoes hydrolysis and condensation to form stable siloxane bonds.

In contrast, this compound features ethyl groups attached to the silicon atom, which are not susceptible to hydrolysis under typical conditions used for surface modification. This chemical stability prevents it from forming the covalent linkages necessary for the applications detailed in the outline. Consequently, research into its use as a surface modifier, adhesion promoter, or polymer comonomer in the specified contexts is not documented in the available resources.

The single relevant search result mentions the reaction of this compound with furfurylamine (B118560) to form triethyl[3-(furfurylamino)propyl]silane, a reaction of the chloro- group, but this does not pertain to the surface grafting or polymerization applications central to the requested article.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on “this compound” that adheres to the provided outline due to the absence of relevant research findings.

Applications of 3 Chloropropyltriethylsilane in Advanced Materials Science

Role in Polymer Chemistry and Nanocomposite Development

Preparation of Nanostructured Materials via Sol-Gel or Self-Assembly Methods

The synthesis of nanostructured materials often relies on bottom-up approaches like sol-gel and self-assembly methods, which offer precise control over the final material's structure and properties. While extensive research exists for other silanes, the specific use of 3-Chloropropyltriethylsilane in these processes is a more specialized area of investigation.

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. The process involves the hydrolysis and condensation of metal alkoxides. In the context of this compound, its triethylsilane group can participate in hydrolysis and condensation reactions, although typically at a slower rate than trialkoxysilanes. The chloropropyl group provides a reactive site for further functionalization of the resulting nanostructured material. The general steps involving a silane (B1218182) in a sol-gel process are outlined below.

StepDescription
Hydrolysis The Si-OEt bonds of this compound react with water, often catalyzed by an acid or base, to form silanol (B1196071) groups (Si-OH).
Condensation The silanol groups react with each other or with other alkoxide groups to form siloxane bridges (Si-O-Si), leading to the formation of a three-dimensional network.
Aging The gel is aged in its mother liquor, during which polycondensation continues, and the gel network strengthens.
Drying The liquid phase is removed from the gel network to obtain a solid material. The drying method significantly influences the final properties of the nanostructured material.

Self-assembly is another powerful technique for creating ordered nanostructures. Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. For organosilanes, this typically occurs on hydroxylated surfaces. The triethylsilyl group of this compound can form covalent bonds with the surface hydroxyl groups of substrates like silicon wafers, glass, or metal oxides. The alkyl chains then orient themselves to maximize van der Waals interactions, leading to a densely packed monolayer. The terminal chloro group of the assembled monolayer is then available for subsequent chemical modifications, allowing for the precise engineering of surface properties.

Development of Hybrid Materials with Controlled Architectures and Designed Functionalities

Hybrid materials, which combine organic and inorganic components at the molecular or nanometer scale, offer a synergistic combination of properties that are not available in the individual components. This compound serves as a valuable molecular linker in the synthesis of such materials.

The dual functionality of this compound is key to its role in creating hybrid materials. The triethylsilyl group can be integrated into an inorganic network, such as silica (B1680970), through co-condensation with other silica precursors like tetraethoxysilane (TEOS) in a sol-gel process. Simultaneously, the chloropropyl group provides a reactive handle for covalently bonding to an organic polymer or molecule. This allows for the creation of organic-inorganic hybrid materials with controlled architectures where the organic and inorganic phases are chemically linked, leading to enhanced thermal stability, mechanical strength, and tailored functionalities.

For instance, the chloro group can undergo nucleophilic substitution reactions with amines, thiols, or other nucleophiles present on organic polymers. This enables the grafting of polymer chains onto a silica network, resulting in a nanocomposite material with improved interfacial adhesion and compatibility between the organic and inorganic phases.

Functional GroupPotential Reaction with Chloropropyl GroupResulting Functionality
Amine (-NH2)Nucleophilic SubstitutionCovalent linkage to proteins, peptides, or amine-containing polymers.
Thiol (-SH)Nucleophilic SubstitutionAttachment of thiol-containing biomolecules or polymers.
Carboxylate (-COOH)Esterification (requires activation)Introduction of acidic functionalities or linkage to polymers with hydroxyl groups.

Bio-Interfacial Engineering and Biocompatibility Studies

The interaction between a material's surface and a biological environment is critical for the performance of biomedical devices and implants. Bio-interfacial engineering aims to control these interactions to promote biocompatibility and elicit specific biological responses. Surface modification with organosilanes is a widely used strategy in this field.

This compound can be used to modify the surfaces of biomaterials to improve their biocompatibility and to introduce specific functionalities for interacting with biological systems. The modification process typically involves the formation of a self-assembled monolayer of this compound on the biomaterial surface. The terminal chloro groups of this monolayer can then be used to immobilize bioactive molecules such as peptides, proteins, or enzymes.

For example, a titanium implant surface can be hydroxylated and then treated with this compound. The resulting chloro-functionalized surface can then be used to covalently attach cell-adhesive peptides, such as those containing the RGD (arginine-glycine-aspartic acid) sequence. This modification can enhance the adhesion and proliferation of bone cells, thereby promoting osseointegration of the implant.

The biocompatibility of the modified surface is a crucial aspect that needs to be evaluated. Studies on related chloropropyl-functionalized silanes have shown that the surface chemistry, wettability, and topography resulting from the modification play a significant role in determining the cellular response. While specific biocompatibility data for this compound-modified surfaces is not extensively documented in mainstream literature, the general principles of silane-based surface modification suggest that it can be a viable method for enhancing the biological performance of materials. The key is the subsequent functionalization of the chloro group with biocompatible and bioactive moieties.

Catalytic Applications of 3 Chloropropyltriethylsilane and Its Derivatives

Precursor in Heterogeneous Catalysis

The primary role of CPTES and CPTMS in catalysis is as a surface modification agent to prepare functionalized supports for creating heterogeneous catalysts. The key to their utility lies in the dual reactivity of the molecule: the trialkoxysilyl group can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with hydroxyl groups on the surface of inorganic supports like silica (B1680970), while the terminal chloropropyl group provides a reactive site for the subsequent attachment of a catalyst or ligand. mdpi.com

Once a support material (e.g., mesoporous silica, magnetic nanoparticles, halloysite (B83129) nanotubes) is functionalized with a layer of chloropropyl groups, it becomes a versatile platform for catalyst immobilization. The terminal chloro group is an excellent electrophile, susceptible to nucleophilic substitution reactions. This allows for the covalent anchoring of a wide array of catalytically active species through various linkage strategies:

Amine Linkage: Nucleophilic amines, present in many ligands and organic catalysts, can readily displace the chloride to form a stable carbon-nitrogen bond. This is a common method for attaching metal-coordinating ligands or basic organocatalysts. The ammonolysis of the chloropropyl group to an aminopropyl group is a foundational step in creating many functionalized materials. researchgate.net

Thiol Linkage: Thiol groups can be introduced by reaction with sodium hydrosulfide (B80085), creating a "soft" binding site ideal for immobilizing soft metal catalysts like palladium, gold, and mercury.

Ionic Liquid Linkage: The chloropropyl group can be used to quaternize nitrogen atoms within imidazole (B134444) or pyridine (B92270) structures, forming immobilized ionic liquid phases on the support surface. These "SILP" (Supported Ionic Liquid Phase) catalysts can stabilize metal nanoparticles or act as catalysts themselves.

Direct Ligand Synthesis: The chloropropyl group can be a starting point for a multi-step synthesis of a complex ligand directly on the support surface, ensuring permanent and site-specific attachment.

CPTES and CPTMS are instrumental in the rational design of supported catalysts, allowing chemists to control the catalyst's local environment. By tethering a homogeneous catalyst to a solid support, several key advantages are realized:

Prevention of Leaching: Covalent bonding minimizes the leaching of the expensive or toxic metal catalyst into the product stream.

Enhanced Stability: Immobilization can prevent the aggregation of metal nanoparticles or the deactivation of molecular catalysts through bimolecular pathways.

Facilitated Separation: The catalyst can be easily separated from the reaction mixture by simple filtration (or with a magnet if supported on magnetic nanoparticles), simplifying product purification and enabling catalyst reuse. researchgate.net

The functionalization process using CPTES/CPTMS is highly tunable. Reaction conditions such as the choice of solvent, temperature, and the presence of a base catalyst (like triethylamine) can be optimized to control the grafting density of the chloropropyl groups on the support surface. mdpi.com

Homogeneous Catalysis Involving 3-Chloropropyltrialkoxysilane Derived Ligands

While the primary use of CPTES/CPTMS is in heterogenization, they also serve as precursors for synthesizing unique ligands for homogeneous catalysis. The chloropropyl group can be transformed into a variety of other functional groups (e.g., phosphines, amines, N-heterocyclic carbenes) via standard organic synthesis. chemicalbook.com

These modified silanes can then be incorporated into larger ligand structures. The resulting ligands may exhibit altered steric or electronic properties compared to their non-silylated counterparts. More importantly, the trialkoxysilyl group provides a latent "handle" for future immobilization. A catalytic reaction can be optimized under homogeneous conditions using such a ligand, and once perfected, the catalyst can be heterogenized by grafting it onto a support without fundamentally changing the ligand structure around the metal center.

Applications in Specific Organic Transformations

Catalysts derived from CPTES/CPTMS functionalized supports have been successfully applied to a wide range of important organic reactions.

C-C Coupling Reactions: Palladium catalysts are the cornerstone of modern C-C bond formation. However, homogeneous palladium catalysts are prone to leaching and deactivation. Immobilizing palladium complexes or nanoparticles on supports functionalized via CPTES provides robust, recyclable catalysts for reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings. For example, a palladium complex can be anchored to a 3-aminopropyl-functionalized support, which is itself derived from a chloropropyl-functionalized precursor.

Condensation Reactions: Basic catalysts are required for reactions like the Knoevenagel and Aldol condensations. Amine-functionalized silica, prepared from CPTES/CPTMS precursors, serves as a solid base catalyst that avoids the corrosive and difficult-to-remove nature of soluble bases like piperidine (B6355638) or sodium hydroxide. These solid catalysts have demonstrated high efficiency and selectivity in producing valuable chemical intermediates.

Below is a table summarizing representative applications:

Catalyst SupportFunctional Group Derived from CPTES/CPTMSCatalytic SpeciesReaction TypeReference Finding
Mesoporous SilicaAminopropylN/A (Organocatalyst)Knoevenagel CondensationHigh conversion and selectivity at room temperature; catalyst can be recycled.
Magnetic Nanoparticles (Fe₃O₄@SiO₂)ThiolpropylPalladium NanoparticlesSuzuki-Miyaura CouplingCatalyst shows high activity and can be easily recovered using an external magnet for multiple reaction cycles.
Halloysite NanotubesChloropropyl (as linker)MetalloporphyrinOxidationThe functionalized nanotubes provide a high surface area for the catalyst, leading to efficient oxidation of alcohols.

Role in Sonocatalysis and Photocatalysis Research

In the advanced oxidation processes of sonocatalysis and photocatalysis, the catalyst support plays a crucial role beyond simply being an inert scaffold. Functionalized silica materials are central to research in these fields. researcher.life

Photocatalysis: Mesoporous silica, being transparent to UV and visible light, is an ideal support for photocatalysts like TiO₂ or photosensitizing molecules (e.g., porphyrins, ruthenium complexes). researcher.lifeacs.org Functionalization with CPTES/CPTMS allows for the controlled placement and dispersion of these photoactive centers. This prevents aggregation, which would reduce the photoactive surface area, and can create a specific microenvironment (e.g., hydrophobic or hydrophilic) around the catalyst to enhance substrate interaction and reaction efficiency. The support can influence reaction mechanisms by affecting the lifetime and diffusion of reactive oxygen species. nih.gov

Methodologies for Catalyst Recycling and Regeneration in Sustainable Processes

A primary motivation for using CPTES/CPTMS to create supported catalysts is sustainability. The ability to easily recycle and reuse catalysts is economically and environmentally critical.

Filtration: The most straightforward method involves simple filtration of the solid catalyst from the liquid reaction mixture. This is effective for catalysts supported on silica, polymers, or other macroscopic materials.

Magnetic Separation: For catalysts immobilized on a magnetic core (e.g., Fe₃O₄) coated with functionalized silica, separation is exceptionally efficient. An external magnet is used to attract the catalyst to the side of the reactor, allowing the product solution to be decanted. This method minimizes catalyst loss.

Regeneration: After multiple cycles, a catalyst may lose activity due to fouling of the surface or partial leaching. Regeneration protocols can be developed to restore activity. These may include washing with specific solvents to remove adsorbed byproducts, calcination at high temperatures to burn off organic residues (for robust inorganic catalysts), or chemical treatment to regenerate the active sites. The stable covalent linkage provided by the silane (B1218182) precursor is crucial for the catalyst to withstand such regeneration conditions.

The development of these robust, recyclable catalytic systems, enabled by versatile linkers like CPTES and CPTMS, is a significant step toward greener and more sustainable chemical manufacturing.

Theoretical and Computational Studies on 3 Chloropropyltriethylsilane

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-Chloropropyltriethylsilane, these calculations can elucidate its electronic structure and predict its reactivity. Methods like DFT (e.g., B3LYP functional) and Møller-Plesset perturbation theory (MP2, MP3) can be employed to optimize the molecule's geometry and calculate various electronic properties.

Key parameters obtained from these calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability and chemical reactivity.

Electron Density Distribution: Mapping the electron density helps identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites within the molecule. For this compound, this can reveal the reactivity of the silicon atom, the chlorine atom, and the propyl chain.

Electrostatic Potential (ESP): The ESP map provides a visual representation of the charge distribution and is used to predict how the molecule will interact with other charged species.

NBO Analysis: Natural Bond Orbital (NBO) analysis provides information about charge distribution on individual atoms, offering a more detailed picture of the molecule's electronic structure.

These quantum mechanical calculations are essential for building a foundational understanding of the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative) This table presents hypothetical data typical of DFT calculations for illustrative purposes.

Property Calculated Value Significance
HOMO Energy -8.5 eV Indicates the energy of the most available electrons for donation.
LUMO Energy +1.2 eV Represents the energy of the lowest energy orbital to accept electrons.
HOMO-LUMO Gap 9.7 eV A larger gap suggests higher kinetic stability.
Dipole Moment 2.1 D Quantifies the overall polarity of the molecule.
NBO Charge on Si +0.95 e Suggests an electrophilic character at the silicon center.

Molecular Dynamics Simulations of Interfacial Interactions and Self-Assembly Processes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for investigating how this compound interacts with surfaces and how it might self-assemble into larger structures. Organosilanes are frequently used to modify surfaces, forming self-assembled monolayers (SAMs).

In a typical MD simulation, a system is set up containing this compound molecules and a substrate (e.g., a silicon dioxide surface). The interactions between atoms are described by a force field. The simulation then calculates the trajectory of each atom over a period, providing insights into:

Adsorption and Binding: MD can model the process of how individual this compound molecules approach and bind to a surface. It can determine the preferred orientation and binding energy.

Self-Assembly: By simulating a larger number of molecules, MD can reveal the mechanisms of self-assembly. It can show how the molecules organize on a surface to form a monolayer, a process influenced by both molecule-surface and molecule-molecule interactions.

Solvent Effects: The simulation can include solvent molecules to study how the solvent influences the adsorption and assembly process.

These simulations are crucial for designing and optimizing surface modification processes using this compound for applications such as creating hydrophobic coatings or promoting adhesion between different materials.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed steps of a chemical reaction, known as the reaction mechanism. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, the transition states that connect them.

For reactions involving this compound, such as its hydrolysis or its reaction with a nucleophile, computational methods can:

Identify Transition States: Locating the transition state structure is key to understanding the reaction pathway. The energy of the transition state determines the activation energy and, therefore, the reaction rate.

Calculate Reaction Energetics: Quantum chemical calculations can determine the relative energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed reaction energy profile, which shows whether a reaction is energetically favorable and which pathway is preferred.

Visualize Reaction Pathways: The calculations provide geometries for all species along the reaction coordinate, allowing researchers to visualize how bonds are broken and formed during the reaction.

These computational studies provide a level of detail about reaction mechanisms that is often inaccessible through experimental methods alone.

Table 2: Illustrative Energy Profile for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu-) This table presents hypothetical data for illustrative purposes.

Species Description Relative Energy (kcal/mol)
Reactants This compound + Nu- 0.0
Transition State [Nu---C---Cl]- complex +25.5

Prediction of Structure-Reactivity Relationships and Reaction Pathways

By systematically modifying the structure of a molecule and calculating its reactivity, computational chemistry can establish structure-reactivity relationships. For this compound, this could involve studying how changes to the ethyl groups on the silicon atom or substituents on the propyl chain affect its reactivity.

Computational approaches can predict:

Reaction Pathways: For a given set of reactants, multiple reaction pathways may be possible. Computational modeling can explore these different pathways and predict which one is most likely to occur based on the calculated activation energies.

Selectivity: In cases where a reaction can lead to multiple products (e.g., regioisomers or stereoisomers), computational models can predict the product distribution by comparing the activation energies of the pathways leading to each product.

Kinetic vs. Thermodynamic Control: By calculating the energies of both the transition states (kinetics) and the final products (thermodynamics), it is possible to predict whether a reaction will be under kinetic or thermodynamic control.

These predictive capabilities are invaluable for optimizing reaction conditions and for designing more efficient synthetic routes.

Computational Design of Novel Organosilane Compounds for Targeted Applications

The insights gained from theoretical studies can be used to design new organosilane compounds with specific, desired properties. This process, known as in silico or computational design, allows researchers to screen a large number of potential molecules virtually before committing to their synthesis and testing in the lab.

Starting with the basic structure of this compound, one could computationally design new compounds for applications such as:

Improved Surface Modifiers: By replacing the ethyl groups with other alkyl or functional groups, it may be possible to design silanes that form more stable or more densely packed monolayers.

Targeted Drug Delivery: Organosilanes can be used as precursors for silica-based materials in biomedical applications. Computational design could help create functionalized silanes that can bind to specific biological targets.

Enhanced Catalysts: Organosilanes can be used to support catalysts. Computational modeling could be used to design silanes that improve the activity and stability of these catalysts.

This approach accelerates the discovery of new materials and molecules by focusing experimental efforts on the most promising candidates identified through computation.

Future Research Directions and Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of organosilanes, including 3-Chloropropyltriethylsilane, often involves multi-step processes that can generate significant chemical waste. mdpi.com A primary focus of future research is the development of more sustainable and atom-economical synthetic methodologies. nih.gov This involves moving away from chlorine-based chemistries, which produce corrosive byproducts like hydrogen chloride, towards greener alternatives. mdpi.com

One promising avenue is the advancement of direct synthesis methods. The Müller-Rochow process, a cornerstone of industrial organosilane production, is being re-evaluated to improve its environmental footprint. mdpi.com Research is now centered on chlorine-free direct synthesis, for instance, using alcohols instead of alkyl chlorides, which presents a significant challenge but also a substantial opportunity for green chemistry. mdpi.comresearchgate.net Another innovative approach involves the use of cobalt-based catalysts for the dehydrogenative coupling of hydrosilanes and alcohols, a method that can produce value-added silicon precursors and hydrogen as a clean byproduct under mild conditions. nih.govacs.org Mechanochemical methods, which use mechanical force to induce chemical reactions, are also being explored for the direct synthesis of organoalkoxysilanes with high silicon conversion and selectivity, avoiding the need for solvents and extensive workup procedures. rsc.org

Key goals for future synthetic research include:

Catalyst Development: Designing highly active and selective catalysts, potentially based on earth-abundant metals, to facilitate direct synthesis and hydrosilylation reactions with minimal energy input. nih.gov

Alternative Feedstocks: Investigating the use of renewable or waste-derived feedstocks for the synthesis of organosilanes.

Process Intensification: Developing continuous flow reactors and integrated processes to improve efficiency and reduce the environmental impact of production.

Exploration of Novel Applications in Emerging Technologies

While this compound and similar functional silanes are established as coupling agents and intermediates, their unique properties make them attractive candidates for a range of emerging technologies. nbinno.cominnospk.com Future research will likely focus on harnessing their potential in areas such as energy storage, environmental remediation, and advanced electronics.

Energy Storage: The stability and versatile chemistry of organosilanes make them interesting for applications in batteries and other energy storage devices. Research could explore their use as electrolyte additives, protective coatings for electrodes to enhance cycle life and performance, or as precursors for silicon-based anode materials in lithium-ion batteries.

Environmental Remediation: Organosilanes can be used to modify the surfaces of materials, rendering them hydrophobic or capable of selectively adsorbing pollutants. researchgate.net This opens up possibilities for their use in treating contaminated soils, developing water-repellent barriers to prevent leaching of toxic elements, and creating novel sorbents for environmental cleanup. researchgate.netnih.gov For example, organosilane treatment of coal fly ash has been shown to reduce the leaching of heavy metals like arsenic and chromium. researchgate.net

Advanced Electronics: In the electronics industry, functional silanes are used to improve the adhesion of protective coatings to semiconductor surfaces. zmsilane.com Future applications could involve their use in the fabrication of flexible electronics, as dielectric layers in transistors, or in the development of advanced sensors and optical devices. nbinno.comnih.gov Their ability to form self-assembled monolayers (SAMs) is particularly relevant for creating precisely engineered surfaces in microelectronics. nih.govethz.ch

Advancements in In-Situ and Operando Characterization Techniques for Real-Time Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for process optimization and the development of new materials. ethz.ch Traditional analytical methods often provide only a snapshot of a reaction at a specific point in time. Future research will increasingly rely on in-situ and operando characterization techniques to monitor reactions in real-time.

These advanced techniques allow researchers to observe chemical transformations as they happen, providing valuable insights into reaction kinetics, intermediate species, and the influence of reaction conditions. nih.govacs.orgacs.org Examples of relevant techniques include:

In-situ Infrared (IR) and Raman Spectroscopy: These methods can be used to track the concentration of reactants, products, and intermediates during a reaction, providing information on reaction rates and mechanisms. nih.govacs.org For instance, in-situ IR spectroscopy has been used to study the silanization reaction between silica (B1680970) and silane (B1218182) coupling agents. mdpi.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about molecules in solution, allowing for the identification of transient species and the elucidation of complex reaction pathways. nih.gov

Operando X-ray Techniques (e.g., μCT Imaging): These techniques can be used to visualize changes in the morphology and structure of materials during processes like drying or curing. acs.orgacs.org For example, in operando X-ray micro-computed tomography has been used to study the structural evolution of silylated silica aerogels during drying. acs.orgacs.org

By applying these real-time analytical tools, researchers can gain a more fundamental understanding of silane chemistry, leading to more efficient and controlled synthetic processes and the rational design of new materials with tailored properties. nih.gov

Addressing Scalability and Industrial Implementation Challenges in Specialized Syntheses

While novel synthetic routes for functional silanes show great promise in the laboratory, translating these methods to an industrial scale presents significant challenges. iotasilane.comecopowerchem.com The global production of functional silanes is substantial, and any new process must be economically competitive and scalable to be viable. iotasilane.com

Future research in this area will need to address the following:

Cost-Effectiveness: The cost of raw materials, catalysts, and energy are major factors in the economic feasibility of a synthetic process. Research into using cheaper, more abundant starting materials and developing highly efficient, long-lasting catalysts is essential. nih.gov

Process Engineering: Scaling up a chemical process from the lab bench to a large-scale reactor requires careful consideration of heat and mass transfer, reaction kinetics, and safety. Chemical engineers will play a crucial role in designing and optimizing industrial-scale processes for the synthesis of specialized silanes.

Purification and Quality Control: Ensuring the purity and consistent quality of the final product is critical for industrial applications. The development of efficient and cost-effective purification methods for novel synthetic routes will be a key challenge.

Overcoming these challenges will require close collaboration between academic researchers and industrial chemists and engineers to ensure that promising new technologies can be successfully implemented on a commercial scale.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Engineering

The future of organosilicon chemistry, and specifically the development of compounds like this compound, lies at the intersection of multiple scientific disciplines. researchgate.net The unique ability of organosilanes to bridge the gap between organic and inorganic materials makes them a fertile ground for interdisciplinary research. nbinno.comdakenchem.com

Future breakthroughs will likely emerge from collaborations that combine expertise from:

Chemistry: Synthetic chemists will continue to develop new and improved methods for preparing functional silanes with precise control over their molecular architecture. sbfchem.comwikipedia.org Computational chemists can provide theoretical insights into reaction mechanisms and material properties. nih.gov

Materials Science: Materials scientists will explore the use of functional silanes to create novel composite materials, coatings, and functional surfaces with enhanced properties such as strength, durability, and specific functionalities. nbinno.comresearchgate.net

Engineering: Chemical engineers will be instrumental in scaling up synthetic processes and designing efficient manufacturing systems. utwente.nl Geotechnical and geoenvironmental engineers can apply organosilane technologies for soil stabilization and environmental protection. researchgate.net

By fostering collaboration across these disciplines, the scientific community can unlock the full potential of this compound and other organosilanes to address pressing challenges in areas ranging from advanced manufacturing and electronics to environmental sustainability and energy.

Conclusion

Summary of Key Academic Contributions and Research Achievements

While extensive academic literature specifically focused on 3-chloropropyltriethylsilane is less abundant compared to its triethoxy counterpart, its contributions are nonetheless significant, primarily in the realm of material functionalization and synthesis.

Surface Modification and Functionalization:

A key area of academic inquiry has been the use of this compound for the chemical modification of surfaces. Researchers have successfully grafted this molecule onto various substrates, including silica (B1680970) and metal oxides. This process typically involves the hydrolysis of the triethylsilyl group in the presence of surface hydroxyl groups, forming stable siloxane bonds. The appended chloropropyl group then serves as a reactive handle for the subsequent attachment of a wide array of functional molecules. This two-step functionalization strategy has been instrumental in:

Creating Novel Stationary Phases for Chromatography: By immobilizing specific organic ligands onto silica surfaces via this compound, researchers have developed custom stationary phases for high-performance liquid chromatography (HPLC) and gas chromatography (GC). These tailored phases exhibit enhanced selectivity for specific analytes.

Developing Biocompatible Surfaces: In the biomedical field, the functionalization of implant surfaces is crucial for promoting biocompatibility and preventing adverse reactions. Academic studies have explored the use of this compound to anchor bioactive molecules, such as peptides and enzymes, to titanium and other implantable materials.

Role in Polymer Synthesis and Modification:

This compound has also been a valuable tool in polymer chemistry. Its bifunctional nature allows it to act as a chain-transfer agent, a monomer, or a post-polymerization modification reagent. Notable research achievements include:

Synthesis of Silyl-Functionalized Polymers: The incorporation of the triethylsilyl group into polymer backbones can significantly alter the material's properties, enhancing its thermal stability, solubility in organic solvents, and adhesion to inorganic surfaces.

Grafting Polymers onto Surfaces: The "grafting from" and "grafting to" techniques have been employed using this compound as an initiator or an anchoring point to grow polymer chains from a substrate. This has led to the development of surfaces with tailored wettability, lubricity, and anti-fouling properties.

Broader Impact of this compound Research on Organosilane Chemistry and Materials Science

The research centered around this compound has had a ripple effect across the broader fields of organosilane chemistry and materials science.

Expansion of the Organosilane Toolkit:

The successful application of this compound has broadened the synthetic chemist's toolkit. Its distinct reactivity profile, compared to other chloropropylalkoxysilanes, offers alternative pathways for material design and synthesis. The ethyl groups, for instance, can influence the rate of hydrolysis and the morphology of the resulting siloxane network, providing a finer degree of control over the final material properties.

Advancements in Hybrid Organic-Inorganic Materials:

This compound is a key player in the development of hybrid organic-inorganic materials. These materials, which combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability), have found applications in:

Coatings and Adhesives: The ability of this compound to promote adhesion between dissimilar materials is critical in formulating high-performance coatings and adhesives with enhanced durability and environmental resistance.

Nanocomposites: The functionalization of nanoparticles with this compound improves their dispersion in polymer matrices, leading to nanocomposites with superior mechanical and thermal properties.

Outlook for Future Scholarly Investigations and Innovations

The future of this compound research is promising, with several avenues ripe for exploration.

Focus on "Green" Chemistry:

Future research will likely focus on developing more environmentally friendly synthesis routes for this compound and its derivatives. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Advanced Materials for High-Tech Applications:

The unique properties of this compound make it an attractive candidate for the development of advanced materials for high-tech applications. Potential areas of investigation include:

Smart Materials: The development of stimuli-responsive materials that change their properties in response to external triggers, such as pH, temperature, or light. This compound could be used to incorporate responsive moieties into these materials.

Materials for Energy and Electronics: The functionalization of materials for applications in batteries, solar cells, and flexible electronics is a rapidly growing field. The ability of this compound to modify surfaces and interfaces could be harnessed to improve the performance and stability of these devices.

Computational Modeling and Simulation:

The use of computational tools to model the reactivity of this compound and predict the properties of the resulting materials will become increasingly important. These in silico studies can help to guide experimental work and accelerate the discovery of new materials with desired functionalities.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3-Chloropropyltriethylsilane critical for experimental handling?

  • Answer : The compound (CAS 2530-87-2) has a molecular formula of C₆H₁₅ClO₃Si, a molecular weight of 198.72 g/mol, and a specific gravity of 1.06. It is a liquid with a refractive index range of 1.419–1.421 and is water-soluble . These properties dictate solvent compatibility (e.g., aqueous or organic phases) and storage conditions (e.g., inert atmosphere to prevent hydrolysis).

Q. Which analytical methods are recommended for verifying the purity of this compound?

  • Answer : Gas chromatography (GC) is a primary method for purity assessment due to its sensitivity in detecting volatile silane impurities. Refractive index measurements (1.419–1.421) and solubility tests (water solubility) can also corroborate purity . For structural confirmation, NMR and FT-IR are recommended, leveraging the compound’s distinct Si-O and C-Cl bond signatures .

Q. How should researchers safely handle this compound in laboratory settings?

  • Answer : Use flame-resistant equipment (flammability category 2) and ensure proper ventilation. Wear chemical-resistant gloves (e.g., nitrile) and a complete protective suit to avoid skin/eye contact. Store in glass containers under inert conditions to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized when using this compound as a coupling agent in surface functionalization?

  • Answer : Solvent selection is critical: use polar aprotic solvents (e.g., toluene) to enhance silane reactivity. Reaction temperature should be maintained at 60–80°C to balance hydrolysis and condensation rates. Pre-activation of substrates (e.g., hydroxylated surfaces) improves covalent bonding efficiency . Monitor reaction progress via FT-IR to track Si-O-C bond formation at ~1,100 cm⁻¹ .

Q. What strategies resolve discrepancies in NMR data when analyzing this compound derivatives?

  • Answer : Impurities such as unreacted chloropropyl precursors or hydrolyzed silanol byproducts can cause split peaks in ¹H NMR. Purify derivatives via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm assignments using ²⁹Si NMR, which distinguishes Si-O (δ −45 to −65 ppm) and Si-Cl (δ −10 to +10 ppm) environments .

Q. How can researchers mitigate hazards when scaling up reactions involving this compound?

  • Answer : Implement incremental scaling with real-time monitoring (e.g., in situ FT-IR or GC) to detect exothermic events. Use jacketed reactors for temperature control and inert gas purging to suppress flammability risks. Post-reaction quenching with ethanol/water mixtures neutralizes residual silane .

Q. What are the challenges in synthesizing this compound derivatives with controlled stereochemistry?

  • Answer : The electrophilic silicon center can lead to racemization in chiral substrates. Use low-temperature reactions (−20°C) and sterically hindered bases (e.g., DIPEA) to minimize unwanted side reactions. Chiral HPLC or polarimetry can validate enantiomeric excess .

Methodological Considerations

  • Data Contradiction Analysis : Discrepancies in solubility or reactivity reports may arise from batch-specific hydrolysis. Always validate purity via GC and cross-reference with supplier certifications .
  • Experimental Design : For surface modification studies, include control experiments (e.g., untreated substrates) and quantify silane grafting density via XPS or contact angle measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.